3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
The compound 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a coumarin derivative with a complex substitution pattern. Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold modified with:
- A 2-bromobenzyloxy group at position 7,
- A chloro substituent at position 6,
- A methyl group at position 4,
- A propanoic acid moiety at position 3.
Coumarin derivatives are widely studied for their biological activities (e.g., anticoagulant, antimicrobial, and anti-inflammatory properties). The unique substituents in this compound likely influence its electronic, steric, and solubility profiles, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO5/c1-11-13(6-7-19(23)24)20(25)27-17-9-18(16(22)8-14(11)17)26-10-12-4-2-3-5-15(12)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRKCCIXZLXLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the 2-Bromobenzyl Group: The 2-bromobenzyl group can be introduced via an etherification reaction, where the hydroxyl group of the chromen-2-one is reacted with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiocyanates.
Scientific Research Applications
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with structurally related coumarin derivatives, focusing on molecular features and substituent effects:
Key Observations:
Substituent Effects: The 2-bromobenzyloxy group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like methoxy (262.26 g/mol, ) or hydroxyl (310.30 g/mol, ). The propanoic acid group improves aqueous solubility relative to ester analogs (e.g., 503.76 g/mol ester, ).
The phenyl group in introduces aromatic bulk, which may enhance π-π stacking but reduce solubility .
Biological Activity
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromenone core with various substituents, suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, biochemical effects, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , and it features several functional groups that contribute to its reactivity and biological properties. The presence of a bromobenzyl group and a chloro group at specific positions enhances its interaction with biological targets.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The mechanism of action often involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting their catalytic activity.
- Receptor Modulation : It can act on cellular receptors, influencing signaling pathways critical for cell function and survival.
Biological Activities
The biological activities of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against several pathogens.
Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity through DPPH radical scavenging assays. |
| Study 2 | Showed anti-inflammatory effects in animal models of arthritis. |
| Study 3 | Reported antimicrobial activity against Gram-positive bacteria. |
Case Studies
-
Case Study on Antioxidant Activity :
- A study conducted on cultured human cells indicated that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels, suggesting effective antioxidant action.
-
Case Study on Anti-inflammatory Effects :
- In an animal model of induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions.
-
Case Study on Antimicrobial Efficacy :
- The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
